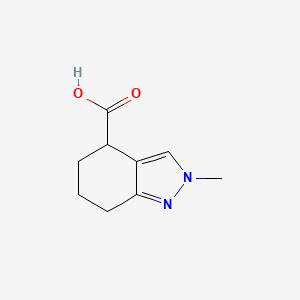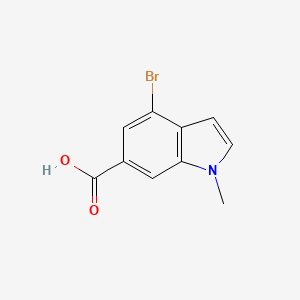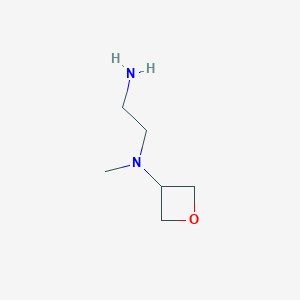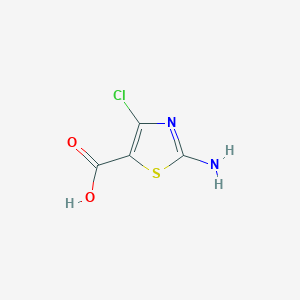
3-ブロモ-2-(ピペラジン-1-イル)アニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(piperazin-1-yl)aniline is a chemical compound that features a bromine atom, a piperazine ring, and an aniline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the piperazine ring, a common structural motif in many pharmaceuticals, adds to its significance.
科学的研究の応用
3-Bromo-2-(piperazin-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and as a building block for bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
The primary target of 3-Bromo-2-(piperazin-1-yl)aniline is the D3 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including movement, reward, learning, and mood .
Mode of Action
3-Bromo-2-(piperazin-1-yl)aniline interacts with its target, the D3 dopamine receptor, by binding to it . This binding can alter the normal functioning of the receptor, leading to changes in the signaling pathways it is involved in
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-2-(piperazin-1-yl)aniline are likely related to dopamine signaling, given its interaction with the D3 dopamine receptor . Dopamine signaling plays a key role in the mesocorticolimbic system, also known as the reward system . Alterations in this system can have significant effects on behavior and mood.
Result of Action
The molecular and cellular effects of 3-Bromo-2-(piperazin-1-yl)aniline’s action are likely to involve changes in dopamine signaling due to its interaction with the D3 dopamine receptor . These changes could potentially influence a variety of physiological functions and behaviors, including movement, reward, learning, and mood .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperazin-1-yl)aniline typically involves the reaction of 3-bromoaniline with piperazine. One common method includes the nucleophilic substitution reaction where 3-bromoaniline is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-2-(piperazin-1-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable.
化学反応の分析
Types of Reactions
3-Bromo-2-(piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-(piperazin-1-yl)aniline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-(piperazin-1-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2-(Piperazin-1-yl)aniline: Lacks the bromine atom, which can affect its reactivity and biological activity.
3-Chloro-2-(piperazin-1-yl)aniline: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
4-Bromo-2-(piperazin-1-yl)aniline: The position of the bromine atom is different, which can lead to variations in reactivity and biological effects.
Uniqueness
3-Bromo-2-(piperazin-1-yl)aniline is unique due to the specific positioning of the bromine atom and the presence of the piperazine ring. This combination can result in distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-bromo-2-piperazin-1-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-2-1-3-9(12)10(8)14-6-4-13-5-7-14/h1-3,13H,4-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWUYZNVOUPKMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Aminobenzo[d]thiazole-2-carbonitrile](/img/structure/B1380788.png)





![3-Bromo-6-methoxy-2-methylimidazo[1,2-A]pyrimidine](/img/structure/B1380796.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1380797.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1380801.png)

![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)


